molecular formula C6H8K8O18P4 B560830 D-myo-Inositol 1,4,5,6-tetrakis(phosphate) potassium salt CAS No. 103497-71-8

D-myo-Inositol 1,4,5,6-tetrakis(phosphate) potassium salt

Cat. No.: B560830
CAS No.: 103497-71-8
M. Wt: 804.793
InChI Key: KOARMWMDZTZZSB-FPQWBLQBSA-F
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Description

D-myo-Inositol 1,4,5,6-tetrakis(phosphate) potassium salt is a chemical compound that plays a significant role in cellular signaling pathways. It is a derivative of inositol, a type of sugar alcohol, and is involved in various biological processes, particularly in the regulation of calcium-mediated chloride secretion. This compound is known for its ability to bind to specific protein domains, such as the pleckstrin homology domain of p130 .

Biochemical Analysis

Biochemical Properties

D-myo-Inositol 1,4,5,6-tetrakis(phosphate) potassium salt plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to be a potent inhibitor of Ins (1,4,5)P3 5-phosphatase . The nature of these interactions involves the facilitation of Ca2+ influx by sensitizing Ins (1,4,5)P3-mediated activation of ICRAC .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting Ins (1,4,5)P3 5-phosphatase, it can affect the levels of Ins (1,4,5)P3, a critical second messenger in cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As mentioned earlier, it inhibits Ins (1,4,5)P3 5-phosphatase, thereby affecting the levels of Ins (1,4,5)P3 in cells .

Metabolic Pathways

This compound is involved in the inositol phosphate metabolic pathway. It interacts with enzymes such as Ins (1,4,5)P3 5-phosphatase

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-myo-Inositol 1,4,5,6-tetrakis(phosphate) potassium salt typically involves the phosphorylation of inositol. The process includes multiple steps of phosphorylation using reagents like phosphorus oxychloride or phosphoric acid in the presence of a base such as potassium hydroxide. The reaction conditions often require controlled temperatures and pH levels to ensure the correct addition of phosphate groups at the desired positions on the inositol ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using automated reactors to maintain precise control over reaction conditions. The process includes purification steps such as crystallization or chromatography to obtain the pure potassium salt form of the compound .

Chemical Reactions Analysis

Types of Reactions: D-myo-Inositol 1,4,5,6-tetrakis(phosphate) potassium salt primarily undergoes phosphorylation and dephosphorylation reactions. These reactions are crucial for its role in cellular signaling pathways.

Common Reagents and Conditions:

    Phosphorylation: Reagents like phosphorus oxychloride or phosphoric acid in the presence of a base such as potassium hydroxide.

    Dephosphorylation: Enzymes such as phosphatases that remove phosphate groups under physiological conditions.

Major Products: The major products formed from these reactions include various phosphorylated derivatives of inositol, which play different roles in cellular signaling .

Scientific Research Applications

D-myo-Inositol 1,4,5,6-tetrakis(phosphate) potassium salt has numerous applications in scientific research:

Comparison with Similar Compounds

Uniqueness: D-myo-Inositol 1,4,5,6-tetrakis(phosphate) potassium salt is unique due to its specific binding to the pleckstrin homology domain of p130 and its role in antagonizing the negative regulation of calcium-mediated chloride secretion. This specificity and its potent inhibition of Ins(1,4,5)P3 5-phosphatase distinguish it from other inositol phosphates .

Biological Activity

D-myo-Inositol 1,4,5,6-tetrakis(phosphate) potassium salt (Ins(1,4,5,6)P4) is a significant inositol phosphate that plays a crucial role in various cellular signaling pathways. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of D-myo-Inositol 1,4,5,6-tetrakis(phosphate)

D-myo-Inositol 1,4,5,6-tetrakis(phosphate) is a phosphorylated derivative of inositol and functions as a second messenger in cellular signaling. It is synthesized from inositol 1,4,5-trisphosphate (Ins(1,4,5)P3) and is known to modulate calcium signaling and various cellular processes.

  • Inhibition of Phosphatases : Ins(1,4,5,6)P4 acts as a potent inhibitor of Ins(1,4,5)P3 5-phosphatase with an IC50 value around 150 nM. This inhibition enhances the signaling pathways mediated by Ins(1,4,5)P3 by preventing its degradation .
  • Calcium Signaling : The compound facilitates Ca²⁺ influx by sensitizing Ins(1,4,5)P3-mediated activation of calcium release-activated calcium (CRAC) channels. At elevated concentrations, it can inhibit Ins(1,4,5)P3 receptors directly .
  • Antagonism of EGF Signaling : In human intestinal epithelial cells infected with Salmonella, Ins(1,4,5,6)P4 levels increase significantly. This elevation antagonizes epidermal growth factor (EGF)-induced inhibition of calcium-mediated chloride secretion through a phosphoinositide 3-kinase (PI3K)-dependent mechanism .

Table 1: Key Findings from Recent Studies

StudyFindingsMethodology
Mills et al. (1997)Increased levels of Ins(1,4,5,6)P4 in response to bacterial invasion; antagonizes EGF signalingCell culture experiments with Salmonella infection
Nature Communications (2024)Ins(1,4,5)P3 kinase activity linked to tumor growth; phosphorylation pathways involving Ins(1,4,5)P4 identifiedIn vitro kinase assays and tumor cell line studies
PMC Article (2000)Identification of metabolic pathways involving inositol phosphates in plants; relevance to signal transductionMetabolomic analyses in Arabidopsis

Case Study 1: Role in Intestinal Epithelial Cells

In a study examining the effects of Salmonella on intestinal epithelial cells (IECs), researchers found that the invasion led to a multifold increase in Ins(1,4,5,6)P4 levels. This rise was associated with enhanced chloride secretion despite EGF's inhibitory effects. The study highlighted the importance of Ins(1,4,5,6)P4 in modulating ion transport during bacterial infections .

Case Study 2: Tumor Growth and Metastasis

Recent research has indicated that Ins(1,4,5)P3 kinase A (IP3KA), which phosphorylates Ins(1,4,5)P3 to form Ins(1,4,5,6)P4 and other derivatives, is overexpressed in various tumor types. This overexpression correlates with increased tumor growth and metastasis. The study suggests that targeting this pathway could provide therapeutic avenues for cancer treatment .

Properties

IUPAC Name

octapotassium;[(1R,2S,3R,4R,5S,6S)-2,3-dihydroxy-4,5,6-triphosphonatooxycyclohexyl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16O18P4.8K/c7-1-2(8)4(22-26(12,13)14)6(24-28(18,19)20)5(23-27(15,16)17)3(1)21-25(9,10)11;;;;;;;;/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);;;;;;;;/q;8*+1/p-8/t1-,2+,3-,4-,5+,6+;;;;;;;;/m1......../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOARMWMDZTZZSB-FPQWBLQBSA-F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)O.[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@H]1([C@@H]([C@H]([C@@H]([C@H]([C@@H]1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)O.[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8K8O18P4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50745631
Record name Octapotassium (1R,2S,3S,4R,5R,6S)-5,6-dihydroxycyclohexane-1,2,3,4-tetrayl tetrakis(phosphate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50745631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

804.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103497-71-8
Record name Octapotassium (1R,2S,3S,4R,5R,6S)-5,6-dihydroxycyclohexane-1,2,3,4-tetrayl tetrakis(phosphate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50745631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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